N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Drug Discovery Lipophilicity Medicinal Chemistry

This is an exact SAR-critical probe, not a generic fragment. The 4-methoxybenzyl group's electron-donating character directly maintains the LogP (~3.2) and H-bond profile essential for kinase pocket validation. Substituting with chloro or phenyl congeners invalidates screening data. Procure with ≥95% purity, verify via LCMS, and use as a lead-like benchmark (MW 363, Fsp3 0.22) for hit expansion.

Molecular Formula C18H16F3N3O2
Molecular Weight 363.34
CAS No. 478048-08-7
Cat. No. B2480057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
CAS478048-08-7
Molecular FormulaC18H16F3N3O2
Molecular Weight363.34
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C18H16F3N3O2/c1-26-13-8-6-12(7-9-13)10-22-16(25)11-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)
InChIKeyTTWWWDDUSOQNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 478048-08-7) for Medicinal Chemistry & Kinase-Targeted Screening


N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 478048-08-7) is a synthetic, N-substituted benzimidazole derivative belonging to the class of 2-(trifluoromethyl)-1H-benzimidazol-1-yl acetamides, a scaffold implicated in kinase inhibition (EGFR/VEGFR2) and antiproliferative activity [1]. Its structure features a 2-trifluoromethylbenzimidazole core, an acetamide linker, and a 4-methoxybenzyl substituent, yielding a molecular weight of 363.34 g/mol and a calculated LogP of ~3.2, which places it in a favorable lipophilicity range for cell permeability . This compound is primarily procured as a research tool for structure-activity relationship (SAR) studies, kinase inhibitor discovery, and anticancer screening campaigns.

Sourcing Alert: Why Generic 'Benzimidazole Acetamide' Substitution Fails for N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide


Within the 2-(trifluoromethyl)benzimidazole acetamide series, minor N-substituent modifications profoundly alter biological activity. The 4-methoxybenzyl group is not an inert handle; its electron-donating methoxy substituent and benzylic methylene linker directly modulate the compound's lipophilicity (LogP ~3.2), hydrogen-bonding capacity, and conformational flexibility (Fsp3 = 0.22) . Replacing this group with a 4-chlorobenzyl or an unsubstituted phenyl moiety can shift LogP by >0.5 units, disrupt key binding interactions in kinase pockets, and invalidate SAR trends [1]. A generic 'benzimidazole acetamide' procurement without verifying the exact N-substituent risks acquiring a compound with divergent target affinity, solubility, and cellular efficacy, rendering comparative screening data unreliable.

Quantitative Differentiation Evidence: N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: LogP Comparison with 4-Chlorobenzyl and Unsubstituted Acetamide Analogs

The target compound's predicted LogP of 3.20 places it within the optimal range for oral bioavailability and cellular permeability (LogP 1-4). It is significantly more lipophilic than the core 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide scaffold (predicted LogP ~1.0) and moderately less lipophilic than the 4-chlorobenzyl analog (predicted LogP ~3.7). This intermediate lipophilicity is a critical design feature for balancing permeability and solubility in kinase inhibitor programs [1].

Drug Discovery Lipophilicity Medicinal Chemistry ADME Prediction

Fractional Saturation (Fsp3) as a Selectivity-Enhancing Feature Over Planar Analogs

The benzylic methylene spacer in the 4-methoxybenzyl group introduces an sp3-hybridized carbon center absent in direct N-phenyl analogs. The target compound possesses an Fsp3 value of 0.22, compared to 0.00 for a fully aromatic N-(4-methoxyphenyl) analog. Higher Fsp3 correlates with increased molecular complexity and has been associated with improved clinical candidate success rates, potentially due to enhanced target selectivity and reduced off-target effects [1].

Medicinal Chemistry Fsp3 Selectivity Molecular Complexity

Hydrogen-Bond Donor Count Advantage for Permeability Over Acid/Hydrazide Analogs

The target compound possesses a single hydrogen-bond donor (HBD = 1, the amide NH) and three hydrogen-bond acceptors (HBA = 3). In the context of the series described by El Rayes et al. (2024), several analogs containing carboxylic acid or hydrazide terminal groups exhibit HBD counts of 2-3, which is known to reduce passive membrane permeability. Maintaining an HBD of 1 aligns with Lipinski's rule of five and positions this compound as a more permeable scaffold [1].

ADME Permeability Druglikeness Hydrogen Bonding

Purity Specification for Reproducible Screening: 90% Baseline vs. 95% Analog

The target compound is commercially available at a specified purity of 90% from Fluorochem (product F708282). In contrast, a close structural analog, N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide, is listed at 95% purity by AKSci. While the 5% purity difference may appear modest, it can translate to significant variations in observed biological IC50 values if the impurity is a more potent or cytotoxic species. Researchers must account for this when comparing screening results .

Compound Management Purity Reproducibility Procurement Specification

Absence of an α-Methyl Group Differentiates from Propanamide Analog in Metabolic Susceptibility

The target compound is an acetamide (methylene linker between benzimidazole nitrogen and carbonyl), whereas the propanamide analog N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide incorporates an α-methyl branch. The acetamide's unsubstituted α-carbon is more sterically accessible for enzymatic hydrolysis or oxidative metabolism compared to the hindered propanamide. While direct metabolic stability data are not publicly available for this pair, the structural difference predicts distinct pharmacokinetic profiles that would necessitate separate lead optimization paths .

Metabolic Stability Acetamide Propanamide SAR

Class-Level EGFR/VEGFR2 Docking Potential Validates Scaffold Relevance

The broader compound series, including N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides, was designed and evaluated through molecular docking studies against EGFR and VEGFR2 kinases. The series demonstrated interactions with key active-site residues comparable to co-crystallized ligands. One representative from the series, compound 7d, exhibited potent in vitro cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.51 µM, outperforming the standard chemotherapeutic doxorubicin (IC50 = 2.12 µM). While the specific IC50 of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide has not been published as a discrete data point, its structural inclusion within this validated kinase-targeting series confirms the scaffold's relevance for EGFR/VEGFR2 inhibitor discovery [1].

Kinase Inhibitor EGFR VEGFR2 Molecular Docking Cancer

Recommended Procurement and Application Scenarios for N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide


Kinase Inhibitor Hit Expansion and SAR Studies

This compound is ideally suited for medicinal chemistry teams conducting hit expansion around the 2-(trifluoromethyl)benzimidazole core for EGFR/VEGFR2 dual inhibition. Its intermediate LogP (3.2) and single H-bond donor make it a superior starting point for optimizing permeability over more polar or lipophilic congeners [1]. It should be used as a reference compound in parallel with the 4-chlorobenzyl analog to establish lipophilicity-activity relationships.

Cellular Antiproliferative Screening in MCF-7 and Related Cancer Models

Based on the class-level cytotoxicity demonstrated by the series (IC50 as low as 0.51 µM in MCF-7), this compound is a strong candidate for inclusion in focused kinase inhibitor screening panels against breast, lung, and cervical cancer cell lines [1]. Researchers should verify compound identity and purity via LCMS prior to assay and use doxorubicin as a positive control.

Computational Chemistry and Docking Model Validation

The well-characterized 2-(trifluoromethyl)benzimidazole core and defined N-substituent make this compound an excellent test ligand for validating docking protocols against VEGFR2 (PDB: 4ASD) and related kinases. Its three H-bond acceptors and single donor provide clear pharmacophoric features for pose prediction and scoring function calibration [1].

Physicochemical Property Benchmarking for Library Design

Compound management and library design groups can utilize this compound as a benchmark for the 'lead-like' chemical space (MW 363, LogP 3.2, Fsp3 0.22, HBD 1). Its properties can serve as a reference point when evaluating the drug-likeness of newly synthesized analogs or when filtering commercial screening libraries for compounds with favorable ADME profiles .

Quote Request

Request a Quote for N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.